molecular formula C12H13N3O2 B8732598 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 61940-29-2

6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Cat. No.: B8732598
CAS No.: 61940-29-2
M. Wt: 231.25 g/mol
InChI Key: MDQGPZAGGOBAKQ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazoline core.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxymethyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for dual-targeted cancer therapies. Its unique methoxymethyl group also provides opportunities for further chemical modifications to enhance its biological activities.

Properties

CAS No.

61940-29-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-(methoxymethyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C12H13N3O2/c1-17-7-8-3-2-4-10-9(8)5-15-6-11(16)14-12(15)13-10/h2-4H,5-7H2,1H3,(H,13,14,16)

InChI Key

MDQGPZAGGOBAKQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2CN3CC(=O)NC3=NC2=CC=C1

Origin of Product

United States

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